3-(1H-Imidazol-1-ylmethyl)benzylamine is a chemical compound classified under the imidazole derivatives. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms. The specific compound features a benzylamine group linked to the imidazole ring, which imparts unique chemical and biological properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is cataloged under various identifiers, including the CAS Number 912569-62-1 and the molecular formula C11H13N3. It is part of the broader class of imidazole derivatives, which are known for their diverse biological activities and roles in pharmaceuticals. The molecular weight of 3-(1H-Imidazol-1-ylmethyl)benzylamine is approximately 187.24 g/mol .
The synthesis of 3-(1H-Imidazol-1-ylmethyl)benzylamine can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes the reaction of benzyl chloride with 2-methylimidazole in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in organic solvents like dimethylformamide or acetonitrile at elevated temperatures to enhance yield.
In an industrial context, continuous flow reactors may be employed for scaling up production, allowing for better control over reaction conditions such as temperature and pressure. The use of catalysts, including palladium or nickel, can further optimize the synthesis process, improving both yield and purity of the final product .
The molecular structure of 3-(1H-Imidazol-1-ylmethyl)benzylamine consists of a benzyl group attached to a methylene bridge that connects to an imidazole ring. The imidazole ring features a nitrogen atom at position one and another nitrogen at position three, contributing to its heterocyclic nature.
3-(1H-Imidazol-1-ylmethyl)benzylamine can participate in various chemical reactions:
The mechanism of action for 3-(1H-Imidazol-1-ylmethyl)benzylamine involves its interaction with biological targets due to its imidazole structure, which is known to participate in hydrogen bonding and coordination with metal ions. This enables it to act as a ligand in various biochemical pathways, potentially influencing enzyme activity or receptor function.
Research indicates that imidazole derivatives exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific interactions depend on the functional groups present and their spatial orientation within the molecular structure.
3-(1H-Imidazol-1-ylmethyl)benzylamine is typically a solid at room temperature with varying solubility in organic solvents depending on purity and formulation.
Key chemical properties include:
This compound finds applications primarily in medicinal chemistry due to its biological activity profile. It serves as a precursor for synthesizing more complex molecules used in drug development. Additionally, it may be utilized in studies exploring enzyme inhibition mechanisms or as a building block for creating novel therapeutic agents targeting various diseases.
The synthesis of 3-(1H-imidazol-1-ylmethyl)benzylamine typically follows a convergent route involving sequential functionalization of a benzene scaffold. A representative protocol begins with the nitration of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene using fuming HNO₃ and H₂SO₄ at 0–5°C, yielding 2-bromo-5-fluoro-1-nitro-3-(trifluoromethyl)benzene (87% yield) [1]. Subsequent imidazole coupling employs 4-methylimidazole with K₂CO₃ as a base in DMF at 120°C, forming 1-(5-nitro-3-(trifluoromethyl)phenyl)-4-methylimidazole. Critical to this step is strict temperature control to suppress bis-alkylation byproducts.
The final reduction of the nitro group to the primary amine uses catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) in ethanol, achieving >95% conversion. Alternatively, chemoselective reduction with Fe/NH₄Cl in aqueous THF at 60°C affords the benzylamine derivative without affecting the imidazole ring [1]. Challenges include managing electron-withdrawing groups (e.g., trifluoromethyl) that decelerate amination kinetics, necessitating optimized stoichiometry (imidazole:aryl halide = 1.8:1.0) [1].
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Yield | Key Observation |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 87% | Regioselectivity controlled by temperature |
Imidazole Coupling | 4-methylimidazole, K₂CO₃, DMF, 120°C | 78% | Excess imidazole prevents dihalide byproducts |
Nitro Reduction | 10% Pd/C, H₂ (50 psi), EtOH | 95% | Complete chemoselectivity for -NO₂ reduction |
Solvent polarity critically influences N-alkylation kinetics during imidazole installation. Polar aprotic solvents like NMP (N-methylpyrrolidone) enhance nucleophilicity of imidazole anions, improving cyclization yields (82%) compared to ethanol (56%) [6]. This arises from improved solvation of K₂CO₃-derived carbonate ions, freeing imidazole anions for SNAr reactions. Catalytic systems also impact efficiency: Palladium-based catalysts (e.g., Pd(OAc)₂/PPh₃) enable Buchwald-Hartwig amination of aryl chlorides at 100°C (yields: 85–90%), while copper(I) iodide with trans-1,2-diaminocyclohexane requires harsher conditions (130°C) and delivers lower yields (70–75%) [1].
Microwave irradiation significantly accelerates reactions by facilitating rapid energy transfer. Imidazole N-alkylation under microwave conditions (150°C, 20 min) achieves 88% yield versus 12 hours for conventional heating [6]. This method suppresses thermal degradation pathways, particularly for heat-sensitive benzylamine intermediates.
Non-aqueous deprotection offers a high-yielding pathway to imidazolylmethyl intermediates. The tert-butyl ester imidazol-1-yl-acetic acid tert-butyl ester undergoes cleavage with TiCl₄ in CH₂Cl₂ at −10°C, directly yielding imidazol-1-yl-acetic acid hydrochloride (83% yield) without aqueous workup [8]. This avoids solubility challenges associated with isolating polar imidazole acids from water.
Fragment-joining strategies leverage virtual ligand design to connect imidazole "eastern" and benzyl "western" fragments. Computational docking identifies optimal linkers (e.g., alkyl chains), enabling synthesis of 3-(imidazolylmethyl)benzylamine derivatives via in silico-guided coupling [7]. Green chemistry approaches, such as catalyst-free, solventless imidazole alkylations, utilize high-speed ball milling to achieve quantitative yields while eliminating solvent waste [6].
Table 2: Novel Imidazolylmethyl Introduction Methods
Method | Reagents/Conditions | Yield | Advantage |
---|---|---|---|
TiCl₄ Deprotection | TiCl₄, CH₂Cl₂, −10°C → i-PrOH | 83% | Avoids aqueous isolation issues |
Microwave-Assisted | Imidazole, alkyl halide, 150°C, 20 min | 88% | 40-fold time reduction vs. conventional heating |
Fragment Joining | In silico design + EDC/HOBt coupling | 75–80% | Enables rational linker optimization |
Crystallization remains pivotal for isolating high-purity 3-(1H-imidazol-1-ylmethyl)benzylamine. Salt formation using oxalic acid in ethanol/water mixtures generates crystalline derivatives (mp 180–182°C), enabling removal of imidazole dimers and hydrolyzed byproducts [1]. Solvent selection directly impacts recovery: heptane/ethyl acetate (7:3) affords 92% recovery, while pure heptane induces oiling out.
Continuous-flow purification integrates reaction and separation. Membrane-based liquid-liquid separators (e.g., Zaiput units) partition crude reaction mixtures into aqueous (salts, polar impurities) and organic phases (product), achieving >98% purity in telescoped syntheses [9]. In-line scavengers (e.g., polymer-supported sulfonic acid) remove residual amines prior to crystallization, reducing downstream purification burden.
Table 3: Purification Techniques and Outcomes
Technique | Conditions | Purity | Throughput |
---|---|---|---|
Oxalate Salt Crystallization | Oxalic acid, EtOH/H₂O, 0°C | 99.5% | Batch-limited (kg/day) |
Continuous Liquid-Liquid Separation | Zaiput separator, heptane/water | 98.2% | 500 mL/h |
Scavenger Cartridges | PS-SO₃H, packed bed, DMF flow | >99% | 200 mL/min |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8